5,14-Dehydro Etoricoxib

CAS No.:

Cat. No.: VC17958301

Molecular Formula: C18H13ClN2O2S

Molecular Weight: 356.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H13ClN2O2S |

|---|---|

| Molecular Weight | 356.8 g/mol |

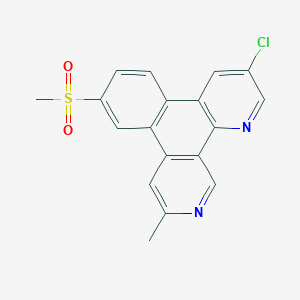

| IUPAC Name | 3-chloro-10-methyl-7-methylsulfonylbenzo[f][1,9]phenanthroline |

| Standard InChI | InChI=1S/C18H13ClN2O2S/c1-10-5-14-15-7-12(24(2,22)23)3-4-13(15)16-6-11(19)8-21-18(16)17(14)9-20-10/h3-9H,1-2H3 |

| Standard InChI Key | DIECUNWTDFXTNT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=N1)C3=C(C=C(C=N3)Cl)C4=C2C=C(C=C4)S(=O)(=O)C |

Introduction

Chemical Identity and Structural Characteristics

5,14-Dehydro Etoricoxib (C₁₈H₁₃ClN₂O₂S) is characterized by the removal of two hydrogen atoms from etoricoxib’s molecular structure, forming a double bond at positions 5 and 14 . This modification reduces its molecular weight to 356.82 g/mol compared to etoricoxib’s 358.84 g/mol . The compound retains the core pyridine and sulfonylphenyl groups critical for COX-2 binding but exhibits altered stereoelectronic properties due to conjugation effects from the double bond .

Table 1: Molecular Properties of 5,14-Dehydro Etoricoxib vs. Etoricoxib

| Property | 5,14-Dehydro Etoricoxib | Etoricoxib |

|---|---|---|

| Molecular Formula | C₁₈H₁₃ClN₂O₂S | C₁₈H₁₅ClN₂O₂S |

| Molecular Weight (g/mol) | 356.82 | 358.84 |

| CAS Registry Number | Not formally assigned | 202409-33-4 |

| Key Functional Groups | Pyridine, sulfonylphenyl, chloro | Pyridine, sulfonylphenyl, chloro |

Synthesis and Isolation

The synthesis of 5,14-Dehydro Etoricoxib typically occurs as an unintended byproduct during etoricoxib manufacturing. Industrial protocols involve the condensation of 2-chloro-3-(dimethylamino)prop-2-en-1-iminium chloride with intermediates like 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one oxime . Dehydrogenation may arise from oxidative conditions or catalytic side reactions. Chromatographic techniques, such as reverse-phase HPLC, are employed to isolate this impurity from bulk etoricoxib, with purity thresholds adhering to International Council for Harmonisation (ICH) guidelines .

Analytical Detection and Quantification

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are pivotal for characterizing 5,14-Dehydro Etoricoxib. Key spectral signatures include:

-

¹H NMR: Downfield shifts at δ 7.8–8.2 ppm (pyridine protons) and δ 3.2 ppm (sulfonyl methyl group) .

-

LC-MS/MS: A predominant ion at m/z 356.82 ([M+H]⁺) with fragmentation patterns distinct from etoricoxib .

Table 2: Analytical Parameters for 5,14-Dehydro Etoricoxib

| Method | Limit of Detection (LoD) | Linearity Range |

|---|---|---|

| HPLC-UV | 0.05 µg/mL | 0.1–50 µg/mL |

| UPLC-MS/MS | 0.01 µg/mL | 0.02–20 µg/mL |

Comparative Analysis with Other Etoricoxib Impurities

Table 3: Common Etoricoxib Impurities and Their Properties

| Impurity Name | Molecular Formula | Molecular Weight | Key Difference from Etoricoxib |

|---|---|---|---|

| 5,14-Dehydro Etoricoxib | C₁₈H₁₃ClN₂O₂S | 356.82 | Double bond at C5–C14 |

| Desmethyl Etoricoxib | C₁₇H₁₃ClN₂O₂S | 344.82 | Loss of methyl group |

| Etoricoxib N1'-Oxide | C₁₈H₁₅ClN₂O₃S | 374.84 | N-oxidation at pyridine |

Research Gaps and Future Directions

Despite its regulatory relevance, 5,14-Dehydro Etoricoxib remains understudied in vivo. Critical unknowns include:

-

Toxicological Impact: Chronic exposure risks in patients receiving long-term etoricoxib therapy.

-

Metabolic Fate: Whether hepatic enzymes metabolize the impurity into reactive intermediates.

-

Analytical Harmonization: Development of standardized cross-laboratory detection protocols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume